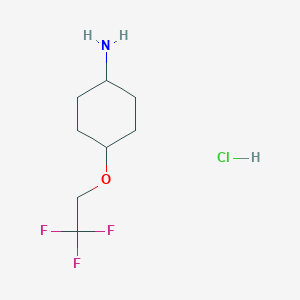
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid: is a fluorinated cyclobutane derivative with a hydroxyl group and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclobutanecarboxylic Acid: The synthesis begins with the fluorination of cyclobutanecarboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves large-scale fluorination and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxy-cyclobutanemethanol.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.
Medicine:
- Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- trans-1-Fluoro-2-hydroxy-cyclobutanecarboxylic acid
- cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- trans-1-Chloro-3-hydroxy-cyclobutanecarboxylic acid
Uniqueness: trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C5H7FO3 |
|---|---|
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
1-fluoro-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9) |
Clave InChI |
VBTFHIFYYPNOLN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)

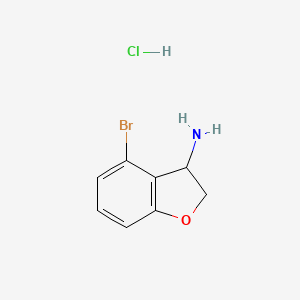
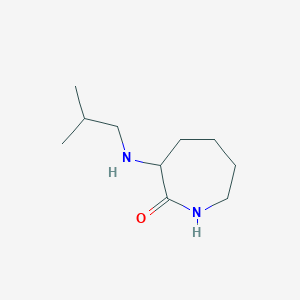
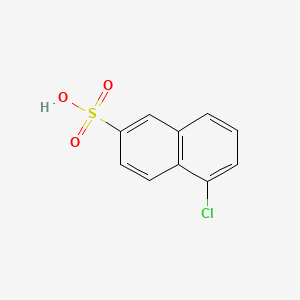
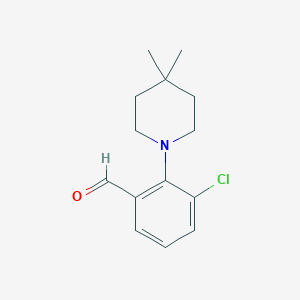
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
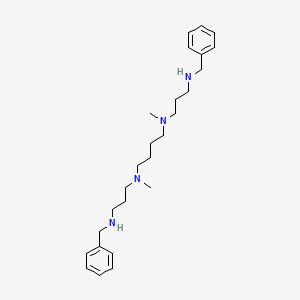
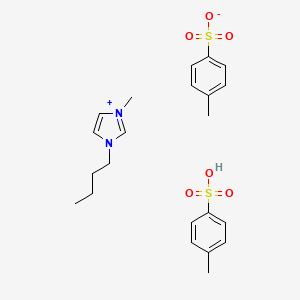

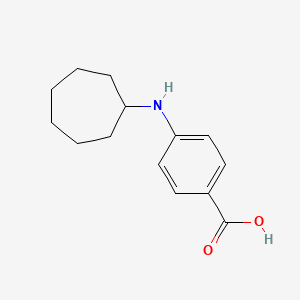
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
